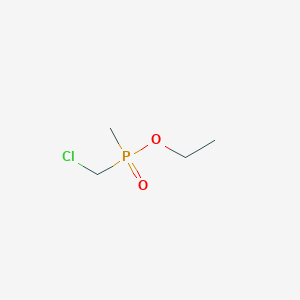

Ethyl (chloromethyl)(methyl)phosphinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (chloromethyl)(methyl)phosphinate is a type of phosphinate, a class of compounds that are useful intermediates and biologically active compounds . Phosphinates can be prepared from their esters by hydrolysis or dealkylation . They are known for their biological activity and are used in various fields such as medicine and agriculture .

Synthesis Analysis

The synthesis of phosphinates like this compound involves the activation of the phosphorus atom into the P III reactant, followed by successive reactions with a Michael acceptor (ethyl acrylate or diethyl maleate), dibromoethane, and an esterification using triethyl orthoformate .Molecular Structure Analysis

The molecular formula of this compound is C4H10ClO3P . It has a molecular weight of 172.547 Da .Chemical Reactions Analysis

Phosphinates can undergo hydrolysis under both acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Physical and Chemical Properties Analysis

This compound is a colorless liquid with an irritating odor . It has a boiling point of 138°F, a freezing point of -154°F, and a specific gravity of 1.06 . It is highly flammable .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on compounds similar to Ethyl (chloromethyl)(methyl)phosphinate often involves their synthesis and application in organic chemistry. For example, studies have reported on the synthesis of novel phosphorus compounds and their utility in various chemical reactions, including as intermediates in organic synthesis. An example includes the development of new ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives, which have been synthesized and studied for their spectral properties and corrosion inhibition efficiency on mild steel in acidic solutions (Djenane et al., 2019). These studies highlight the versatility of phosphorus compounds in facilitating various chemical transformations and applications.

Application in Cycloaddition Reactions

The utility of phosphorus compounds in [4+2] annulation reactions has been explored, with findings that demonstrate their effectiveness in synthesizing highly functionalized tetrahydropyridines (Zhu et al., 2003). This showcases the role of phosphorus compounds in enabling complex chemical syntheses, contributing to advancements in synthetic organic chemistry.

Corrosion Inhibition

This compound-related compounds have also been investigated for their potential as corrosion inhibitors. The study of α-aminophosphonic acids, including Ethyl hydrogen [(2-methoxyphenyl)(methylamino)methyl]phosphonate, reveals their efficacy in inhibiting corrosion of mild steel in acidic environments. This research not only provides insights into the corrosion inhibition mechanisms but also opens avenues for the development of novel, efficient corrosion inhibitors for industrial applications (Djenane et al., 2019).

Phytoremediation and Environmental Applications

Advances in the use of phosphorus compounds for environmental applications, such as phytoremediation, highlight their potential in addressing pollution and contamination issues. Research in this area focuses on the use of plants to remediate contaminated environments, with a detailed understanding of how chemical properties, including those related to phosphorus compounds, affect bioavailability and transformation processes in plants (Dietz & Schnoor, 2001).

Mécanisme D'action

Target of Action

Ethyl (chloromethyl)(methyl)phosphinate is a type of phosphinate, a class of compounds known for their biological activity Phosphinates in general are known to interact with various biological targets, including antibacterial agents and DNA virus and retrovirus infections .

Mode of Action

It’s known that phosphinates can undergo hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions . The presence of the chloromethyl substituent can increase the reaction rate .

Biochemical Pathways

Phosphinates are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .

Pharmacokinetics

It’s known that the hydrolysis of phosphinates can occur under both acidic and basic conditions , which could potentially influence the compound’s bioavailability.

Result of Action

Phosphinates are known to have various biological activities, including antibacterial properties and the ability to interact with DNA virus and retrovirus infections .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and acidity. For instance, the hydrolysis of phosphinates has been found to be optimal at a certain acid concentration, above which the reaction becomes slightly slower . Additionally, the presence of the chloromethyl substituent can increase the reaction rate .

Safety and Hazards

Ethyl (chloromethyl)(methyl)phosphinate is considered hazardous . It is highly flammable and can cause serious eye irritation . It is suspected of causing cancer and can be harmful if swallowed, in contact with skin, or if inhaled . Proper safety precautions should be taken when handling this chemical .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ethyl (chloromethyl)(methyl)phosphinate are not fully explored yet. They are known to be involved in a variety of biochemical reactions, including hydrolysis and dealkylation .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Related phosphinic and phosphonic acids are known to have significant biological activity

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Phosphinates and phosphonates, which are structurally similar, undergo hydrolysis under both acidic and basic conditions . The hydrolysis may involve the cleavage of the C-O bond .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as phosphinates and phosphonates have been studied for their stability and long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Phosphinic and phosphonic acids, which are related compounds, are known to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds such as phosphinates and phosphonates are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related compounds such as phosphinates and phosphonates are known to interact with various cellular compartments and organelles .

Propriétés

IUPAC Name |

1-[chloromethyl(methyl)phosphoryl]oxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2P/c1-3-7-8(2,6)4-5/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXWIKOQNODHCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110838-42-1 |

Source

|

| Record name | ethyl (chloromethyl)(methyl)phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2713422.png)

![Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/no-structure.png)

![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2713434.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide](/img/structure/B2713435.png)

![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2713439.png)

![{3-Amino-5-[(2-fluorophenyl)amino]-4-[(4-methoxyphenyl)sulfonyl]-2-thienyl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B2713440.png)

![(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2713442.png)

![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2713443.png)